molecular formula C12H9N3S2 B13116321 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-20-4

6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13116321
CAS No.: 89012-20-4
M. Wt: 259.4 g/mol
InChI Key: VPDZMEZPOYETDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the thiazole and triazine families.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclocondensation of appropriate thioamides and triazines. One common method includes the reaction of 2-mercaptobenzimidazole with 1,3-dibromopropane in the presence of triethylamine in refluxing ethanol . Another approach involves the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid and sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

89012-20-4

Molecular Formula

C12H9N3S2

Molecular Weight

259.4 g/mol

IUPAC Name

6-methyl-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C12H9N3S2/c1-8-7-17-12-14-11(16)13-10(15(8)12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

VPDZMEZPOYETDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=S)N=C(N12)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.